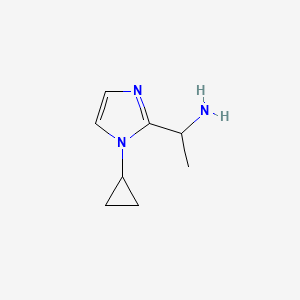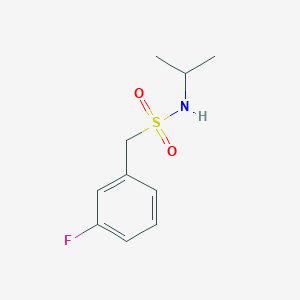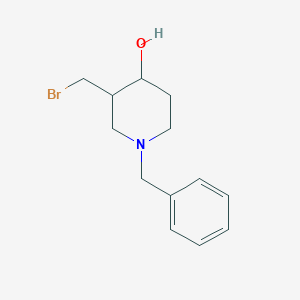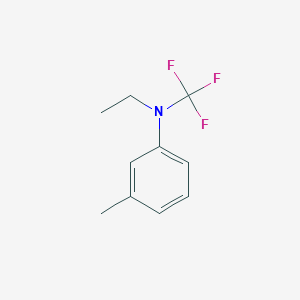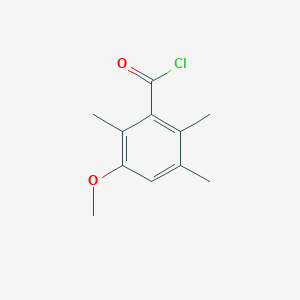
3-Methoxy-2,5,6-trimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,5,6-trimethylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, characterized by the presence of methoxy and trimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-2,5,6-trimethylbenzoyl chloride can be synthesized through the chlorination of the corresponding benzoic acid derivative. One common method involves the use of phosphorus trichloride (PCl3) as the chlorinating reagent. The reaction typically proceeds under mild conditions, with high atom efficiency, converting the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. These reagents are preferred due to their effectiveness in converting carboxylic acids to acyl chlorides with high yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2,5,6-trimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Hydrolysis Conditions: Acidic or basic aqueous conditions facilitate the hydrolysis of the compound.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Benzoic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
3-Methoxy-2,5,6-trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various benzoyl derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Mécanisme D'action
The mechanism of action of 3-Methoxy-2,5,6-trimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on various substrates, leading to the formation of covalent bonds. The pathways involved in its reactions are typically substitution and hydrolysis mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride: Similar in structure but with different substitution patterns on the benzene ring.
2,4,6-Trimethylbenzoyl Chloride: Another derivative with different positions of the methyl groups.
4-Methoxybenzoyl Chloride: Contains a single methoxy group on the benzene ring.
Uniqueness
3-Methoxy-2,5,6-trimethylbenzoyl chloride is unique due to the specific arrangement of methoxy and trimethyl groups, which influence its reactivity and applications. The presence of these groups can affect the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
412023-78-0 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
3-methoxy-2,5,6-trimethylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-6-5-9(14-4)8(3)10(7(6)2)11(12)13/h5H,1-4H3 |
Clé InChI |
WAHBICZVFMOTSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)Cl)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
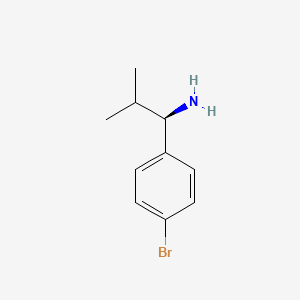
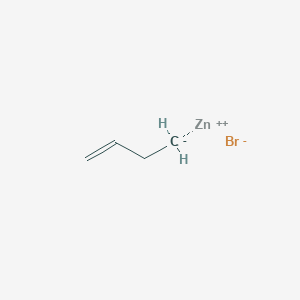
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)
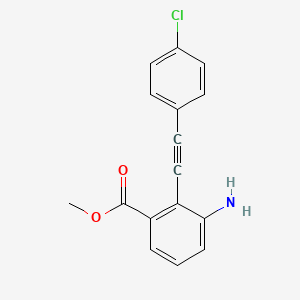
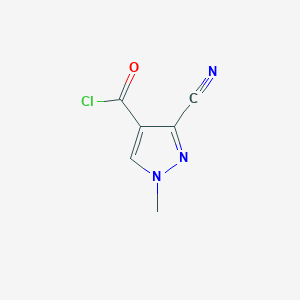
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
